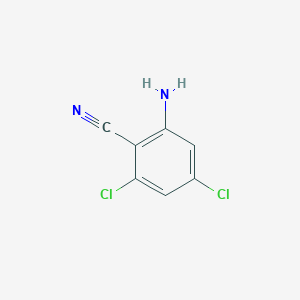

2-Amino-4,6-dichlorobenzonitrile

Overview

Description

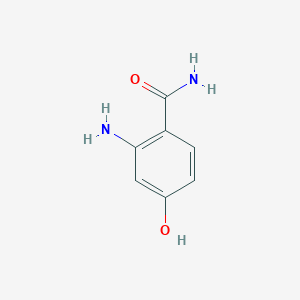

2-Amino-4,6-dichlorobenzonitrile is a chemical compound with the CAS Number: 316121-89-8 . It has a molecular weight of 187.03 and is typically found in powder form .

Synthesis Analysis

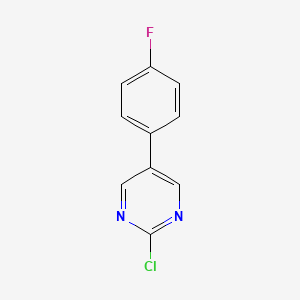

The synthesis of 2-Amino-4,6-dichlorobenzonitrile and its derivatives has been reported in several studies. For instance, polysubstituted pyrimidines were synthesized from related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction . Another study reported the synthesis of dichlorobenzonitriles through the ammoxidation of dichlorotoluenes at a temperature above 400 °C .Molecular Structure Analysis

The molecular formula of 2-Amino-4,6-dichlorobenzonitrile is C7H4Cl2N2 . The InChI Code is 1S/C7H4Cl2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 .Chemical Reactions Analysis

2-Amino-4,6-dichlorobenzonitrile has been used in the synthesis of polysubstituted pyrimidines via the Suzuki cross-coupling reaction . It has also been involved in unexpected aromatic nucleophilic substitution reaction products .Scientific Research Applications

Molecular and Spectroscopic Analysis

2-Amino-4,6-dichlorobenzonitrile has been the subject of molecular and spectroscopic analysis to understand its structure and vibrational spectra. A study combined experimental and theoretical approaches to investigate the molecular structure, vibrational spectra, and NBO analysis of 2-amino-4-chlorobenzonitrile, a closely related compound. This work involved recording FT-IR and FT-Raman spectra and employing density functional theory (DFT) for calculations, providing insights into the molecular geometry, harmonic vibrational frequencies, and bonding features (Sudha, Sundaraganesan, Kurt, Cinar, Karabacak, 2011).

Environmental Impact and Degradation

Research has also focused on the environmental impact and degradation pathways of related compounds, such as 2,6-dichlorobenzonitrile and its metabolite, 2,6-dichlorobenzamide (BAM). These studies are crucial for understanding the persistence of pesticide residues in the environment and developing strategies for bioremediation. For instance, Aminobacter spp. have been isolated for their ability to degrade nanomolar concentrations of dichlobenil and its persistent metabolite BAM, highlighting potential approaches for mitigating groundwater contamination (Sørensen, Holtze, Simonsen, Aamand, 2006).

Synthesis and Application in Organic Chemistry

Another area of research involves the synthesis and application of 2,6-dichlorobenzylidene aminoguanidine acetate, a compound related to 2-amino-4,6-dichlorobenzonitrile, showcasing the compound's relevance in developing antihypertensive agents and its use in metabolic studies. This illustrates the broader utility of dichlorobenzonitrile derivatives in medicinal chemistry and drug development (Sisenwine, Tio, Ahern, 1976).

Bioaugmentation and Soil Remediation

Additionally, bioaugmentation potential has been studied for BAM-degrading Aminobacter sp. MSH1 in soil, sand, and water, addressing the widespread use of pesticides and the subsequent contamination of soil and water resources. This research emphasizes the feasibility of using bacterial degraders in remediation efforts, showcasing an environmentally friendly approach to managing pollution (Schultz-Jensen, Aamand, Sørensen, 2016).

Mechanism of Action

Target of Action

It is known that dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals . They are used in various areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .

Mode of Action

It’s worth noting that dichlorobenzonitriles can be prepared by various routes, including the ammoxidation of dichlorotoluenes . This process is simple and environmentally friendly, using cheaper chlorotoluenes as starting materials .

Biochemical Pathways

It is known that dichlorobenzonitriles and their derivatives display a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Pharmacokinetics

It is known that the compound has a molecular weight of 18703 , which could influence its bioavailability.

Result of Action

It is known that dichlorobenzonitriles can be successfully ammoxidized to corresponding benzonitriles .

Action Environment

It is known that the ammoxidation of dichlorotoluenes to produce dichlorobenzonitriles can be carried out at a temperature above 400 °c .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-4,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAHHXLOLGSNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597191 | |

| Record name | 2-Amino-4,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichlorobenzonitrile | |

CAS RN |

316121-89-8 | |

| Record name | 2-Amino-4,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

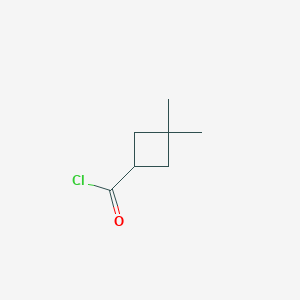

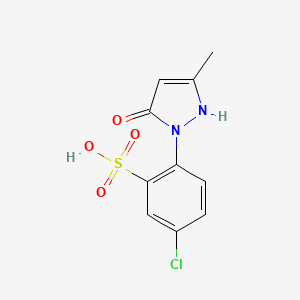

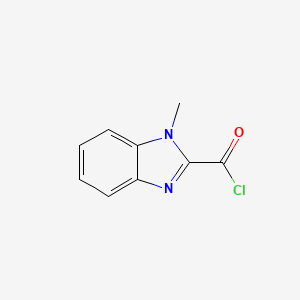

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Oxan-2-yl)oxy]azetidine](/img/structure/B1628641.png)